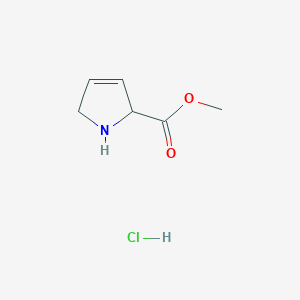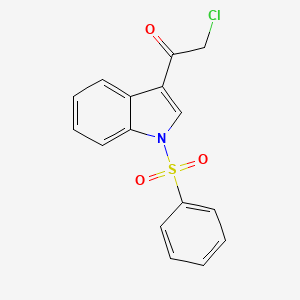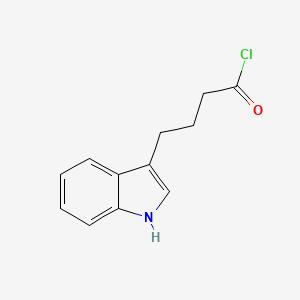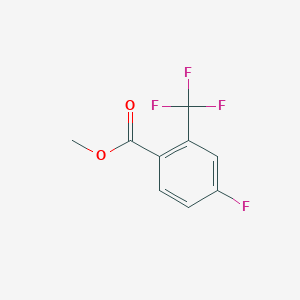![molecular formula C12H9BCl2O2 B1316181 (3',4'-二氯-[1,1'-联苯]-4-基)硼酸 CAS No. 1025736-43-9](/img/structure/B1316181.png)
(3',4'-二氯-[1,1'-联苯]-4-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two chlorine atoms at the 3’ and 4’ positions. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
科学研究应用
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding biphenyl precursor. One common method is the palladium-catalyzed borylation of 3’,4’-dichloro-[1,1’-biphenyl]-4-yl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and solvents like ethanol or water.
Major Products
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives with various substituents.
Oxidation: 3’,4’-Dichloro-[1,1’-biphenyl]-4-ol.
Substitution: Substituted biphenyl derivatives with nucleophilic groups replacing the chlorine atoms.
作用机制
The mechanism of action of (3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and chlorine substituents, making it less versatile in certain synthetic applications.
2,3-Dichlorophenylboronic Acid: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
4-Biphenylboronic Acid: Lacks chlorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and chlorine substituents, which enhance its reactivity and versatility in various chemical reactions. This compound’s ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable tool in scientific research and industrial applications .
属性
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWYWWYEYYTNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BCl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585711 |
Source


|
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025736-43-9 |
Source


|
| Record name | (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


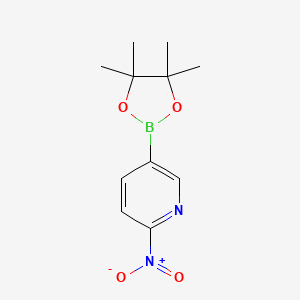
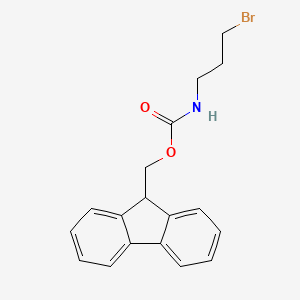
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
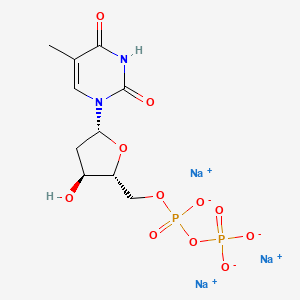
ruthenium(II)](/img/structure/B1316115.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
